molecular formula C17H20N2O4 B8042298 ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate

ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate

Cat. No.: B8042298
M. Wt: 316.35 g/mol
InChI Key: YHIIJSNERLZMEW-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a complex structure that includes a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable scaffold in chemical synthesis and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the amino group. The subsequent steps involve the formation of the butyl chain and the carbamate group. Key reagents often include naphthalene-1,4-dione, ethyl chloroformate, and butylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability. The use of automated reactors and precise control systems helps maintain consistent reaction conditions, reducing the risk of impurities and increasing overall yield. Industrial synthesis also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the butyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring typically yields naphthoquinones, while reduction can produce dihydronaphthalene derivatives. Substitution reactions can result in a wide range of functionalized naphthalene compounds.

Scientific Research Applications

Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a pharmacophore in drug design, particularly for developing anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. The carbamate group may inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered cellular functions. These interactions can trigger various biochemical pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can be compared with other naphthalene-based compounds, such as:

    Naphthalene-1,4-dione: Known for its use in redox reactions and as a precursor in organic synthesis.

    Naphthalene-2-carboxylic acid: Utilized in the production of dyes and pigments.

    Naphthalene-1,8-dicarboxylic anhydride: Employed in the synthesis of polyimides and other high-performance polymers.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-23-17(22)19-10-6-5-9-18-14-11-15(20)12-7-3-4-8-13(12)16(14)21/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIIJSNERLZMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCCNC1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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